N-Desmethyl ofloxacin

Übersicht

Beschreibung

“N-Desmethyl ofloxacin” is an antibiotic drug that belongs to the fluoroquinolone class of antibiotics. It is a derivative of ofloxacin and is used to treat bacterial infections. It is also known as Ofloxacin Impurities . It is one of the active metabolites of ofloxacin, a drug prescribed for treating bacterial infections (effective against both Gram-positive and Gram-negative bacteria) that acts by inhibiting the enzyme DNA gyrase .

Synthesis Analysis

The synthesis of N-Desmethyl ofloxacin involves modifying the carboxylic acid at C-6 . This modification leads to the creation of novel ofloxacin analogues . The synthesized compounds were tested for antimicrobial activity, and the results were analyzed based on structural basis using in-silico docking studies .

Molecular Structure Analysis

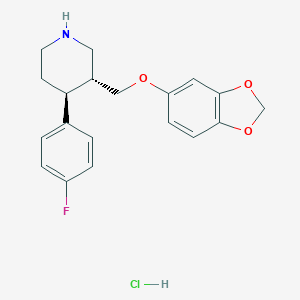

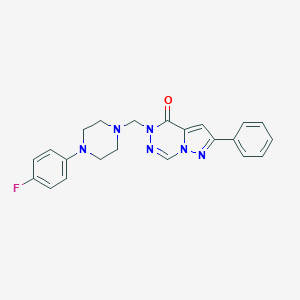

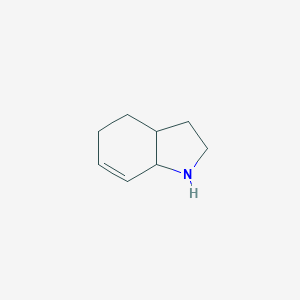

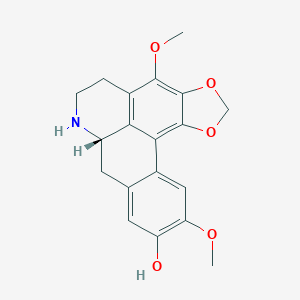

The molecular formula of N-Desmethyl ofloxacin is C17H18FN3O4 . The molecular weight is 347.34 . The IUPAC name is 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .

Chemical Reactions Analysis

N-Desmethyl ofloxacin is used as an analytical reference standard for the determination of the analyte in biological samples by high-pressure liquid chromatography with fluorescence detection . It is also used in capillary electrophoresis using laser-induced fluorescence detection technique .

Physical And Chemical Properties Analysis

N-Desmethyl ofloxacin has a molecular weight of 347.34 . It is a neat product . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Analytical Reference Standard

N-Desmethyl ofloxacin: is utilized as an analytical reference standard in clinical testing. This application is crucial for the accurate determination of the analyte in biological samples, particularly through techniques such as high-pressure liquid chromatography with fluorescence detection . This ensures precise measurement of drug concentration in various biological matrices, which is essential for pharmacokinetic studies and therapeutic drug monitoring.

Antibacterial Activity Contribution

As an active metabolite of ofloxacin, N-Desmethyl ofloxacin contributes to the antibacterial activity of the parent compound. It retains efficacy against a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative bacteria . This metabolite’s activity is significant in understanding the full antimicrobial potential of ofloxacin-based treatments.

Pharmacokinetic Profiling

The pharmacokinetics of N-Desmethyl ofloxacin is of interest in research, especially in understanding its behavior in seriously ill patients. Studies have investigated its serum concentrations and how they may contribute to the overall antibacterial activity of ofloxacin . This information is vital for optimizing dosages and improving therapeutic outcomes.

Hemodialysis Patient Studies

Research into the pharmacokinetics of N-Desmethyl ofloxacin also extends to its removal during hemodialysis. It has been found that this metabolite is only slightly removed by hemodialysis, which has implications for dosage adjustments in patients undergoing this treatment . This is important for preventing drug accumulation and potential toxicity.

Capillary Electrophoresis Applications

N-Desmethyl ofloxacin: is used in capillary electrophoresis with laser-induced fluorescence detection techniques. This application is particularly relevant in the separation and quantification of complex biological samples, where high resolution and sensitivity are required . It’s a powerful tool for the analysis of metabolites in pharmacological research.

Drug Interaction and Metabolism Studies

Understanding the metabolism of ofloxacin, including the formation of N-Desmethyl ofloxacin , is essential for drug interaction studies. Researchers can evaluate how ofloxacin interacts with other medications and how its metabolites might affect the drug’s efficacy and safety profile . This is crucial for developing safe drug regimens, especially for patients on multiple medications.

Wirkmechanismus

Target of Action

N-Desmethyl ofloxacin is one of the active metabolites of ofloxacin . Ofloxacin is a fluoroquinolone antibiotic that is effective against both Gram-positive and Gram-negative bacteria . The primary target of N-Desmethyl ofloxacin is the enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in DNA replication in bacteria .

Mode of Action

N-Desmethyl ofloxacin, like ofloxacin, acts by inhibiting the enzyme DNA gyrase . This enzyme is responsible for the supercoiling of bacterial DNA during replication . By inhibiting DNA gyrase, N-Desmethyl ofloxacin prevents the untwisting of the DNA, thereby halting DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .

Biochemical Pathways

By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication .

Pharmacokinetics

Studies on ofloxacin, the parent compound, show that it has a half-life of about 6 to 75 hours . N-Desmethyl ofloxacin and ofloxacin N-oxide accumulate over the course of therapy and can still be detected in serum and peritoneal dialysis fluid (PDF) 5 days after the end of therapy . The total mean recovery of ofloxacin and its metabolites from the PDF was 15.4% .

Result of Action

The inhibition of DNA gyrase by N-Desmethyl ofloxacin leads to the cessation of bacterial DNA replication . This results in the death of the bacterial cells and the resolution of the infection .

Action Environment

The action of N-Desmethyl ofloxacin can be influenced by various environmental factors. For instance, in patients with end-stage renal disease undergoing hemodialysis, ofloxacin and desmethyl ofloxacin were variably and only slightly removed by hemodialysis . This suggests that the efficacy and stability of N-Desmethyl ofloxacin can be affected by the patient’s renal function and the presence of other medications. Therefore, dosage adjustments may be necessary in such patients .

Zukünftige Richtungen

The future directions of N-Desmethyl ofloxacin could involve the development of siderophore antibiotic conjugates . This approach, known as the ‘Trojan horse’ approach, hijacks the iron transport system of bacteria to deliver antibiotics directly into cells . This could potentially reinvigorate the activity of existing antibiotics like N-Desmethyl ofloxacin .

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSSAPQZDHYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017803 | |

| Record name | N-Desmethyl ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl ofloxacin | |

CAS RN |

82419-52-1 | |

| Record name | N-Desmethyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82419-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4363I4ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How well does N-Desmethyl Ofloxacin penetrate the cerebrospinal fluid (CSF) compared to ofloxacin itself?

A1: [] N-Desmethyl Ofloxacin, being a more hydrophilic metabolite compared to ofloxacin, demonstrates reduced penetration into the CSF. This difference in penetration is attributed to the physicochemical properties of the metabolites, with hydrophilic compounds generally facing greater difficulty in crossing biological barriers like the blood-brain barrier. The study observed a lower ratio of the area under the concentration-time curve (AUC) for N-Desmethyl Ofloxacin in the CSF compared to ofloxacin, indicating its lower penetration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.